

Application Notes and Protocols: dWIZ-1

Dosage and Administration in Humanized Mouse Models

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Compound of Interest

Compound Name: WIZ degrader 1

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Abstract

This document provides detailed application notes and protocols for the administration of dWIZ-1, a molecular glue degrader of the WIZ transcription factor, in humanized mouse models. dWIZ-1 and its optimized successor, dWIZ-2, have been identified as potent inducers of fetal hemoglobin (HbF), offering a promising therapeutic strategy for sickle cell disease (SCD).[1][2][3] While specific in vivo dosage data for dWIZ-1 in humanized mice is not readily available in published literature due to its rapid optimization to dWIZ-2, this document provides comprehensive protocols based on the available information for dWIZ-2, which possesses superior pharmacokinetic properties.[4][5] The provided methodologies are intended to serve as a guide for researchers investigating the in vivo effects of WIZ degradation.

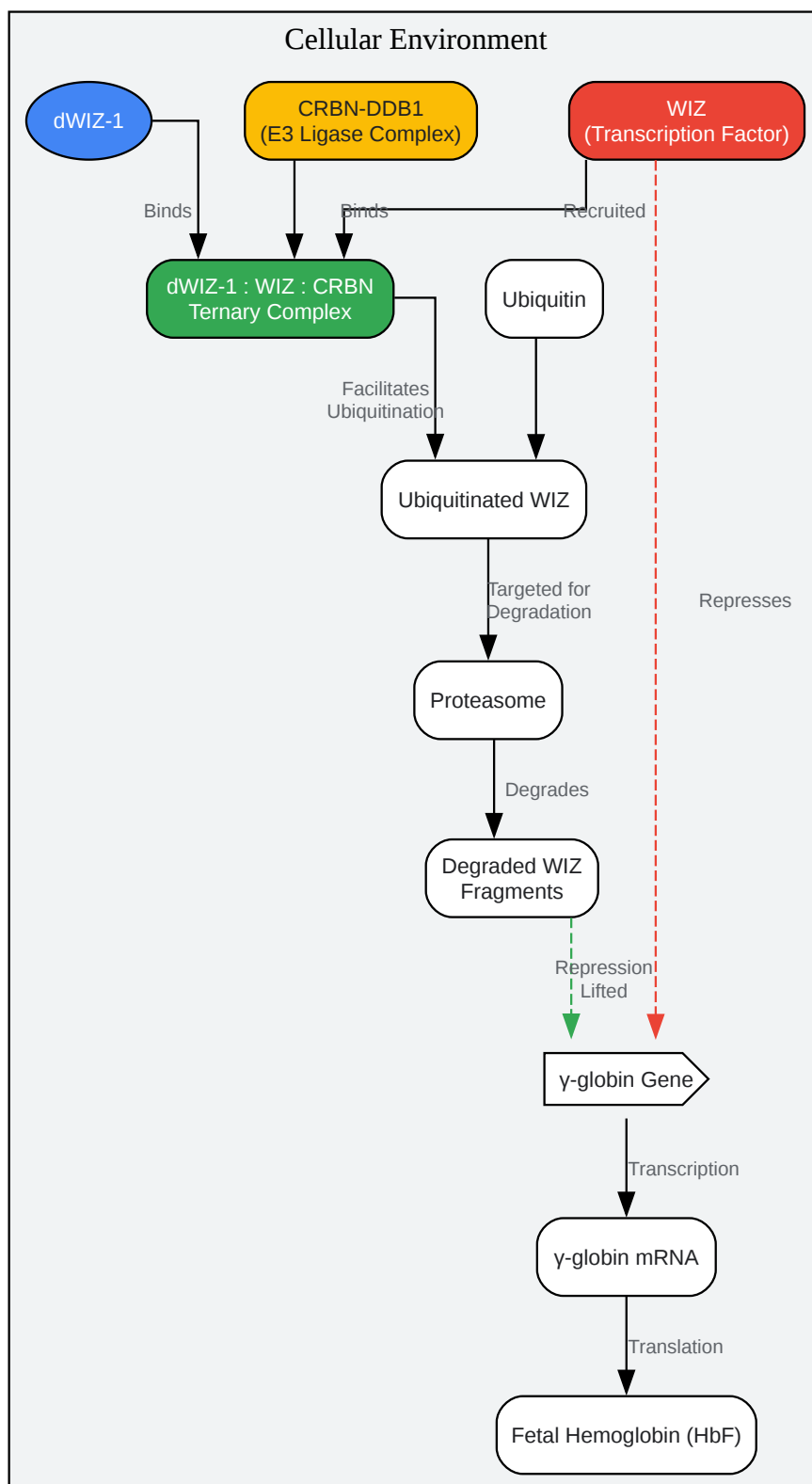
Introduction

Sickle cell disease is a genetic blood disorder characterized by a mutation in the β -globin gene, leading to the production of abnormal hemoglobin.[2][3] A promising therapeutic approach is the induction of fetal hemoglobin (HbF), which can ameliorate the clinical symptoms of SCD.[2][3] The transcription factor WIZ has been identified as a novel repressor of HbF.[1][4] dWIZ-1 is a small molecule that acts as a molecular glue, recruiting WIZ to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation

of WIZ.[1][6] This degradation of WIZ relieves the repression of γ -globin genes, resulting in increased HbF production.[1]

Mechanism of Action: dWIZ-1 Signaling Pathway

dWIZ-1 functions by inducing the proximity of the WIZ transcription factor to the E3 ubiquitin ligase substrate receptor cereblon (CRBN). This ternary complex formation (dWIZ-1, WIZ, CRBN) facilitates the ubiquitination of WIZ, marking it for degradation by the proteasome. The removal of the WIZ repressor leads to the de-repression of γ -globin gene expression and subsequent induction of HbF.



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Figure 1: dWIZ-1 Signaling Pathway.

Data Presentation

As previously mentioned, specific dosage data for dWIZ-1 in humanized mouse models is not available. The following tables summarize the available in vivo data for the optimized compound, dWIZ-2.

Table 1: dWIZ-2 Administration in Humanized Mouse Models

Parameter	Value	Reference
Compound	dWIZ-2	[4] [5]
Animal Model	NBSGW mice humanized with CD34+ hematopoietic stem and progenitor cells	[4]
Administration Route	Oral (gavage)	[4]
Frequency	Once daily	[4]
Duration	21 days	[4]
Observed Effects	Robust dose-dependent WIZ degradation, increased total HbF, and increased proportion of HbF+ human erythroblasts in the bone marrow.	[4]

Table 2: dWIZ-2 Administration in Cynomolgus Monkeys

Parameter	Value	Reference
Compound	dWIZ-2	[4]
Animal Model	Naïve healthy cynomolgus monkeys	[4]
Dosage	30 mg/kg	[4]
Administration Route	Oral	[4]
Frequency	Once daily	[4]
Duration	28 days	[4]
Observed Effects	Well-tolerated, elevated levels of γ -globin mRNA, up to 95% HbF+ reticulocytes. No significant changes in hematology, coagulation, or clinical chemistry.	[4]

Experimental Protocols

The following protocols are based on the available information for dWIZ-2 and general best practices for studies in humanized mice.

Humanized Mouse Model

- Mouse Strain: NOD.Cg-KitW-41J Tyr+ Prkdcscid Il2rgtm1Wjl/ThomJ (NBSGW) mice are recommended as they support robust engraftment of human hematopoietic stem cells.[7][8]
- Humanization: Newborn NBSGW mice are engrafted with human CD34+ hematopoietic stem and progenitor cells (HSPCs).[9][10][11] This can be achieved via intrahepatic or intravenous injection.
- Engraftment Confirmation: Human chimerism should be monitored regularly by flow cytometry of peripheral blood to confirm successful engraftment and multilineage hematopoietic differentiation.[12]

Preparation of dWIZ-1/dWIZ-2 Formulation for Oral Administration

- Vehicle Selection: A suitable vehicle for oral administration should be selected. Common vehicles include 0.5% (w/v) methylcellulose in water or a solution of 10% DMSO, 40% PEG300, and 50% water. The final formulation should be a homogenous suspension or solution.
- Preparation:
 - Weigh the required amount of dWIZ-1 or dWIZ-2 powder.
 - If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO).
 - Gradually add the remaining vehicle components while vortexing or sonicating to ensure complete dissolution or a fine suspension.
 - Prepare the formulation fresh daily or determine its stability under storage conditions.

Oral Administration via Gavage

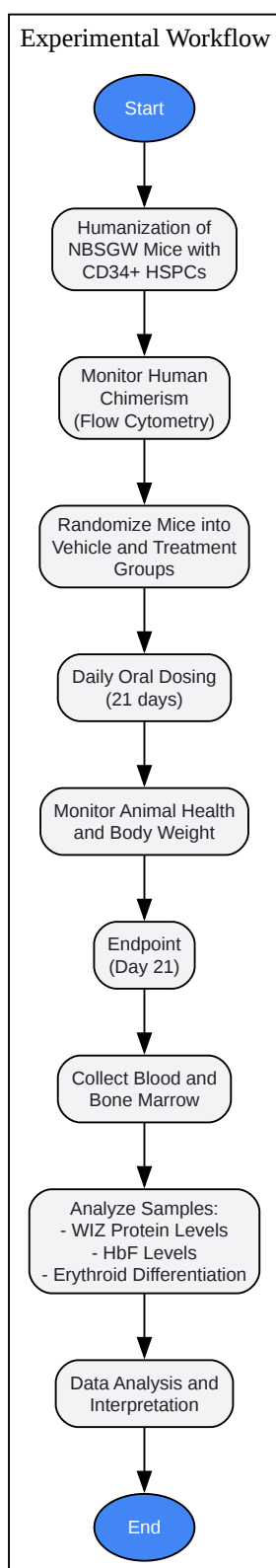
Oral gavage is a standard method for precise oral dosing in mice.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Materials:
 - Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).
 - Syringes (1 mL).
 - Animal scale.
- Procedure:
 - Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[\[16\]](#)
 - Properly restrain the mouse to immobilize the head and straighten the esophagus.

- Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
- The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
- Once the needle is in the stomach, slowly administer the compound.
- Gently remove the needle.
- Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of dWIZ-1 or dWIZ-2 in a humanized mouse model.



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Figure 2: Experimental Workflow.

Conclusion

The degradation of the WIZ transcription factor by molecular glues like dWIZ-1 and dWIZ-2 represents a promising new therapeutic avenue for sickle cell disease. While specific in vivo dosage for dWIZ-1 in humanized mouse models is not publicly documented, the information available for its successor, dWIZ-2, provides a strong foundation for designing and executing preclinical studies. The protocols and data presented herein are intended to guide researchers in the investigation of this novel therapeutic strategy. Careful consideration of the humanized mouse model, drug formulation, and administration technique is crucial for obtaining reliable and reproducible results.

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